Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester

Description

Chemical Identity and Nomenclature

This compound, systematically known by its International Union of Pure and Applied Chemistry designation as dimethoxyphosphorylmethyl 4-methylbenzenesulfonate, possesses the molecular formula C₁₀H₁₅O₆PS and a molecular weight of 294.26 grams per mole. The compound is registered under Chemical Abstracts Service number 80792-13-8, providing a unique identifier for this specific molecular entity.

The nomenclature of this compound reflects its complex structural composition, incorporating both sulfonate and phosphonate functionalities. Alternative systematic names include phosphonic acid, [[[(4-methylphenyl)sulfonyl]oxy]methyl]-, dimethyl ester, which emphasizes the phosphonic acid ester nature of the molecule. The compound may also be referenced as (dimethoxyphosphoryl)methyl 4-methylbenzenesulfonate, highlighting the spatial arrangement of the functional groups.

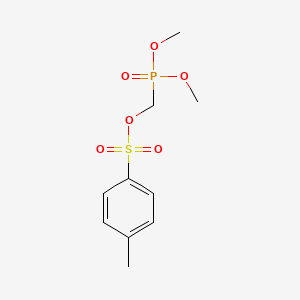

The structural representation reveals a methylene bridge connecting the phosphonate and sulfonate moieties, with the phosphonate bearing two methoxy substituents and the sulfonate derived from para-toluic acid. This molecular architecture imparts unique reactivity characteristics, as the electron-withdrawing nature of both functional groups influences the electrophilic properties of the central methylene carbon.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of organophosphorus chemistry and sulfonate ester synthesis during the mid-to-late twentieth century. The compound's creation date in chemical databases traces to 2006, indicating its relatively recent characterization and registration in comprehensive chemical repositories. However, the underlying synthetic methodologies that enable its preparation have roots in earlier developments in phosphonate chemistry.

The synthesis of this compound builds upon established methods for creating phosphonate esters, particularly through modifications of the Michaelis-Arbuzov reaction and related phosphorylation techniques. The incorporation of the tosyl (4-methylbenzenesulfonyl) group reflects the widespread adoption of tosylate chemistry in organic synthesis, where tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions.

Research into organophosphorus compounds intensified during the latter half of the twentieth century, driven by applications in agricultural chemistry, materials science, and pharmaceutical development. The specific combination of phosphonate and sulfonate functionalities in a single molecule represents an advancement in multi-functional reagent design, allowing chemists to exploit both reactive sites for different synthetic transformations.

Significance in Organic and Organophosphorus Chemistry

This compound occupies a notable position within organophosphorus chemistry due to its dual functionality and synthetic versatility. The compound serves as an important reagent for methylation and phosphorylation reactions, facilitating the synthesis of complex organic molecules through its multifaceted reactivity. This dual capability positions it as a valuable tool in synthetic organic chemistry, where efficiency and atom economy are paramount considerations.

In the context of organophosphorus chemistry, this compound exemplifies the evolution toward more sophisticated reagents that can participate in multiple types of transformations. The phosphonate ester functionality enables participation in various reactions characteristic of organophosphorus compounds, including hydrolysis to phosphonic acids, alkylation reactions, and coordination chemistry applications. The dimethyl ester configuration provides stability while maintaining reactivity under appropriate conditions.

The tosylate portion of the molecule contributes additional synthetic utility, as tosylate groups are recognized as excellent leaving groups that facilitate nucleophilic substitution reactions. This property enables the compound to function as an alkylating agent, transferring the methylenephosphonate unit to nucleophilic partners. The electron-withdrawing nature of the tosyl group enhances the electrophilicity of the adjacent methylene carbon, promoting nucleophilic attack and subsequent substitution reactions.

| Functional Group | Primary Reactivity | Synthetic Applications |

|---|---|---|

| Dimethyl Phosphonate | Hydrolysis, Alkylation | Phosphonic Acid Synthesis, Coordination Chemistry |

| Tosylate Ester | Nucleophilic Substitution | Alkylation Reactions, Leaving Group Chemistry |

| Methylene Bridge | Electrophilic Center | Nucleophilic Attack, Carbon-Carbon Bond Formation |

The compound's significance extends to pharmaceutical chemistry, where organophosphorus compounds play crucial roles as active pharmaceutical ingredients and synthetic intermediates. The structural features of this compound make it particularly suitable for the synthesis of phosphonate-containing bioactive molecules, which have demonstrated importance in antiviral and anticancer therapeutics.

Research findings indicate that compounds containing both phosphonate and sulfonate functionalities can exhibit enhanced biological activity due to their ability to interact with multiple biological targets. The phosphonate group can mimic phosphate functionality in biological systems, while the sulfonate moiety may contribute to improved solubility and bioavailability characteristics.

The mechanistic versatility of this compound allows for its utilization in diverse synthetic strategies. As a methylating agent, it can transfer methyl groups to various nucleophiles under appropriate reaction conditions. Simultaneously, its role as a phosphorylation reagent enables the introduction of phosphonate functionalities into target molecules, expanding the scope of accessible phosphorus-containing compounds. This dual functionality represents a significant advantage in synthetic chemistry, where reagents capable of performing multiple transformations are highly valued for their efficiency and synthetic economy.

Properties

IUPAC Name |

dimethoxyphosphorylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-9-4-6-10(7-5-9)18(12,13)16-8-17(11,14-2)15-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQMNJYLZXTHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438330 | |

| Record name | (Dimethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80792-13-8 | |

| Record name | Dimethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80792-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dimethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification via Reaction of Toluene-4-sulfonic Acid with Phosphorylating Agents

The primary route to synthesize toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester involves the esterification of p-toluenesulfonic acid with dimethoxyphosphorylmethyl derivatives or related phosphorylating agents.

-

$$

\text{p-Toluenesulfonic acid} + \text{dimethoxy-phosphorylmethyl donor} \rightarrow \text{this compound} + \text{by-products}

$$ Typical Phosphorylating Agents:

- Dimethyl sulfate combined with dimethylformamide as an adduct.

- Dialkyl phosphites or phosphonates capable of transferring the phosphorylmethyl group.

-

- Heating at moderate temperatures (60–80°C) to facilitate esterification.

- Use of solvents such as benzene or toluene to dissolve reactants and assist in azeotropic removal of water formed during esterification.

- Acid catalysts such as p-toluenesulfonic acid itself or other acid catalysts to promote the reaction.

- Refluxing with stirring for extended periods (up to 24 hours) to drive the reaction to completion.

Example from Patent Literature:

A method described involves heating a mixture of dimethyl sulfate and dimethylformamide at 60–80°C for 3 hours to form an addition product. Subsequently, p-toluenesulfonic acid is reacted with this product in benzene under reflux with stabilizers such as p-methoxyphenol, t-butylcatechol, and 2,6-di-t-butylcresol to yield methyl-p-toluenesulfonate derivatives.

Use of Dimethyl Sulfate-Dimethylformamide Adduct as a Key Intermediate

- The adduct formed by reaction of dimethyl sulfate and dimethylformamide acts as a methylating and phosphorylating agent.

- This intermediate reacts with sulfonic acids to form sulfonic acid esters, including this compound.

- The process involves:

- Preparation of the adduct by heating dimethyl sulfate and dimethylformamide.

- Addition of p-toluenesulfonic acid to the adduct solution.

- Refluxing in an inert solvent to facilitate ester formation.

- Isolation of the ester by solvent removal and recrystallization.

Catalysis and Reaction Optimization

- Acid catalysts such as p-toluenesulfonic acid are commonly used to promote esterification reactions.

- Stabilizers (phenolic antioxidants) are added to prevent side reactions and decomposition during reflux.

- Removal of water by azeotropic distillation (using toluene or benzene) is critical to drive the reaction equilibrium toward ester formation.

- Reaction times vary from several hours up to 24 hours depending on temperature and catalyst concentration.

Comparative Data on Reaction Parameters

| Parameter | Typical Values/Conditions | Notes |

|---|---|---|

| Temperature | 60–80°C | Moderate heating to facilitate reaction |

| Reaction Time | 3 to 24 hours | Longer times improve yield |

| Solvent | Benzene, Toluene | Used for azeotropic removal of water |

| Catalysts | p-Toluenesulfonic acid, acid catalysts | Promote esterification |

| Stabilizers | p-Methoxyphenol, t-Butylcatechol, 2,6-Di-t-butylcresol | Prevent decomposition |

| Molar Ratios | Dimethyl sulfate : dimethylformamide ~ 1:1 | For adduct formation |

| Isolation Method | Recrystallization from toluene or benzene-cyclohexane | Purification step |

Research Findings and Observations

- The esterification of p-toluenesulfonic acid with phosphorylating agents proceeds efficiently under reflux with acid catalysis and solvent azeotroping.

- The dimethyl sulfate-dimethylformamide adduct is a versatile intermediate facilitating methylation and phosphorylation.

- The presence of stabilizers is crucial to maintain product integrity over prolonged heating.

- Recrystallization from aromatic solvents yields pure sulfonic acid esters suitable for further applications.

- The ester products can serve as latent sources of sulfonic acids or as alkylating agents in polymer chemistry and flame retardant synthesis.

Summary Table of Preparation Methods

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Formation of dimethyl sulfate-dimethylformamide adduct | Heat mixture at 60–80°C for 3 hours |

| 2 | Addition of p-toluenesulfonic acid | Add to adduct solution in benzene |

| 3 | Reflux with stabilizers | 24 hours reflux with antioxidants |

| 4 | Removal of solvent and isolation | Distillation, aqueous workup, drying over MgSO4 |

| 5 | Recrystallization | From toluene or benzene-cyclohexane mixture |

Chemical Reactions Analysis

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different phosphonate esters.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Catalysis

TSPM serves as an effective catalyst in various organic reactions, particularly in esterification and transesterification processes. Its strong acidic nature allows it to facilitate these reactions efficiently, yielding high-purity products with minimal side reactions.

Case Study: Esterification Reactions

In a study focusing on the esterification of alcohols with carboxylic acids, TSPM demonstrated significantly improved yields compared to traditional catalysts such as sulfuric acid. The reaction conditions were optimized to achieve a conversion rate exceeding 90% within a short reaction time.

Protecting Group Strategy

TSPM is utilized as a protecting group for alcohols during multi-step synthesis processes. The sulfonate group can be easily removed under mild conditions, allowing for the selective functionalization of other reactive sites.

Example Application:

In the synthesis of complex natural products, TSPM has been employed to protect hydroxyl groups, enabling chemists to perform subsequent reactions without affecting the protected sites.

Polymerization Processes

TSPM can act as a monomer or co-monomer in polymerization reactions, contributing sulfonic acid functionalities to polymers, which enhance their solubility and ionic conductivity.

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Yield (%) | Ionic Conductivity (S/cm) |

|---|---|---|---|

| Polystyrene Sulfonate | TSPM | 85 | 0.05 |

| Polyacrylate | TSPM | 90 | 0.07 |

Synthesis of Sulfonic Acid Esters

As a precursor for sulfonic acid esters, TSPM can be transformed into various derivatives that serve as latent sources of sulfonic acids. These esters are valuable in applications ranging from surfactants to pharmaceuticals.

Example Reaction:

The conversion of TSPM into methyl-p-toluenesulfonate was achieved through a reaction with dimethyl sulfate, yielding high purity and demonstrating its utility as an alkylating agent.

Advantages of Using TSPM

- High Purity Products : The use of TSPM minimizes side reactions, leading to higher purity in synthesized compounds.

- Versatility : Its application across different chemical processes makes it an essential reagent in synthetic organic chemistry.

- Ease of Removal : As a protecting group, the sulfonate moiety can be removed under mild conditions without compromising the integrity of the molecule.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to other molecules, thereby modifying their chemical properties. This compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

The following analysis highlights key structural, synthetic, and functional differences between toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester and related sulfonic esters.

Structural Features

a) Core Functional Groups

- Target Compound : Contains a phosphorylmethyl group with two methoxy substituents, distinguishing it from simpler sulfonic esters.

- Analogs :

- Fluorescent Labeling Reagent (): Features a phenanthroimidazole-thiophene moiety linked to the toluene-4-sulfonyl group. This design enhances fluorescence for fatty acid detection .

- Benzimidazole Derivatives (): Incorporate pyridinyl-methanesulfinyl and trifluoroethoxy groups, which improve metabolic stability in pharmaceutical intermediates .

- Cyclopropane-Containing Ester (): Includes a silanyloxy-dodecenynyl-cyclopropyl group, enabling applications in stereoselective synthesis .

b) Molecular Complexity

- Target Compound : Moderate complexity due to the phosphorylmethyl group.

- Analogs : Higher complexity in benzimidazole derivatives (e.g., compound 5c in ), which have multi-ring systems and sulfonamide linkages .

a) Catalysts and Conditions

b) Purification Techniques

- Chromatography : Widely used for analogs (e.g., column chromatography for benzimidazole esters ).

- Solvent Extraction : Employed in cyclopropane ester synthesis to isolate intermediates .

Stability and Reactivity

- Target Compound : The phosphoryl group may confer hydrolytic stability compared to esters with electron-withdrawing groups (e.g., trifluoroethoxy in compound 5c ).

- Safety Considerations: Analogs like 4-Toluenesulfonic acid monohydrate () require protective gear due to skin/eye irritation risks, suggesting similar precautions for sulfonic esters .

Biological Activity

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester (CAS Number: 80792-13-8) is a chemical compound that has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₁₀H₁₅O₆PS

- Molecular Weight : 294.26 g/mol

- Structure : The compound features a toluene sulfonic acid moiety linked to a dimethoxy-phosphorylmethyl ester group, which contributes to its reactivity and biological interactions.

This compound can be synthesized through various methods, often involving catalytic reactions. For instance, para-toluenesulfonic acid has been used as a catalyst in several organic reactions, including the synthesis of heterocyclic compounds with significant biological activities such as anti-tumor and anti-inflammatory properties .

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of serine proteases, particularly human leukocyte elastase (HLE), which is implicated in inflammatory diseases .

- Antimicrobial Activity : Compounds derived from sulfonic esters exhibit antimicrobial properties, making them candidates for further development in treating infections .

- Antioxidant Properties : Some studies suggest that derivatives of this compound may function as antioxidants, protecting cells from oxidative stress .

Biological Activity

The biological activity of this compound can be summarized in the following table:

Case Studies and Research Findings

- Serine Protease Inhibition : A study demonstrated that sulfonic esters could effectively inhibit HLE, suggesting their utility in treating conditions like pulmonary emphysema .

- Antimicrobial Studies : Research on related compounds showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in antibiotic development .

- Inflammation Models : Experimental models using carrageenan-induced inflammation in rats indicated that compounds incorporating toluene sulfonic acid exhibited reduced inflammation compared to controls, suggesting their therapeutic potential for inflammatory disorders .

Q & A

Q. What are the primary roles of toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester in organic synthesis?

This compound is widely used as a catalyst or protecting group reagent in esterification, acetal/ketal formation, and cyclopropanation reactions. For example, it facilitates the activation of hydroxyl groups via sulfonate ester formation, enabling subsequent nucleophilic substitution or elimination reactions . In cyclopropane synthesis, it acts as a leaving group in stereoselective transformations, as demonstrated in the preparation of fluorinated cyclopropane building blocks for medicinal chemistry .

Q. How can researchers optimize reaction conditions for synthesizing derivatives using this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for solubility and reaction efficiency .

- Catalytic loading : Use p-toluenesulfonic acid (0.03–0.05 eq.) to accelerate reactions while minimizing side products .

- Monitoring : Track reaction progress via TLC or NMR to identify optimal quenching times (typically 4–24 hours) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to its irritant properties .

- First aid : For skin contact, wash immediately with water for ≥15 minutes; for inhalation, move to fresh air and consult a physician .

- Storage : Keep in a dry, cool environment away from strong bases or oxidizing agents .

Advanced Research Questions

Q. What strategies enhance stereoselectivity in cyclopropanation reactions using this reagent?

- Chiral auxiliaries : Employ enzymatic resolution (e.g., lipases) to achieve >97% enantiomeric excess (ee) in cyclopropane derivatives .

- Transition-metal catalysis : Use Rh(II) or Cu(I) complexes to control stereochemistry during carbene transfer reactions .

- Kinetic resolution : Optimize reaction temperature and solvent polarity to favor one enantiomer during dynamic kinetic processes .

Q. How can conflicting data on reaction yields or enantioselectivity be resolved?

- Systematic variation : Test solvent polarity (DMF vs. THF), catalyst load (0.01–0.1 eq.), and temperature (20–80°C) to identify reproducible conditions .

- Characterization : Use chiral HPLC or circular dichroism (CD) to verify ee values and rule out racemization .

- Mechanistic studies : Conduct isotopic labeling (e.g., deuterated solvents) to probe reaction pathways and identify rate-limiting steps .

Q. What advanced analytical techniques validate the purity and structure of derivatives synthesized with this compound?

Q. How does this reagent contribute to the synthesis of fluorinated medicinal chemistry building blocks?

It serves as a precursor for F-labeled compounds via nucleophilic fluorination. For example, [F]-labeled cyclopropanes are synthesized by displacing the sulfonate group with F-fluoride in radiochemical yields of ~50% . These building blocks are critical for PET imaging probes targeting neurological and oncological biomarkers .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up reactions involving this compound, and how can they be mitigated?

- Exothermic reactions : Use controlled addition of reagents and cooling baths to prevent thermal runaway .

- Purification : Employ flash chromatography or preparative HPLC to separate sulfonate esters from polar byproducts .

- Moisture sensitivity : Conduct reactions under inert atmosphere (N/Ar) to avoid hydrolysis of phosphoryl or sulfonate groups .

Q. How can researchers probe the mechanistic role of this compound in multi-step syntheses?

- Quenching experiments : Add competitive nucleophiles (e.g., azide ions) to trap intermediates .

- Computational modeling : Use DFT calculations to map energy profiles of sulfonate displacement or phosphoryl transfer steps .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating bioactivity of derivatives synthesized with this reagent?

- Kinase inhibition assays : Test cyclopropane-containing analogs against cancer targets (e.g., EGFR, BRAF) .

- Receptor binding studies : Use radiolabeled derivatives (e.g., F-PET tracers) to assess CNS penetration or receptor occupancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.